Lopinavir Metabolite M-3/M-4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

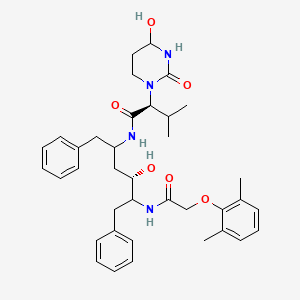

Lopinavir Metabolite M-3/M-4, also known as this compound, is a useful research compound. Its molecular formula is C37H48N4O6 and its molecular weight is 644.813. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Lopinavir, an HIV protease inhibitor, is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4). Among its metabolites, M-3 and M-4 are significant due to their biological activity and potential therapeutic implications. This article reviews the biological activity of these metabolites, supported by data tables and relevant research findings.

Overview of Lopinavir Metabolism

Lopinavir undergoes extensive oxidative metabolism, yielding multiple metabolites, with M-3 and M-4 being predominant. These metabolites are formed through various pathways, including C-4 oxidation, and are crucial for understanding the pharmacokinetics and pharmacodynamics of Lopinavir.

Key Metabolites

| Metabolite | Chemical Structure | Biological Activity |

|---|---|---|

| M-3 | C37H48N4O5 | Comparable antiviral activity to Lopinavir |

| M-4 | C37H48N4O5 | Comparable antiviral activity to Lopinavir |

Lopinavir and its metabolites primarily inhibit HIV proteases, which are essential for viral replication. The mechanism involves binding to the active site of the protease enzyme, preventing the cleavage of viral polyproteins into functional proteins necessary for viral assembly .

Pharmacokinetics

The pharmacokinetic profile of Lopinavir is significantly altered by its metabolites. Co-administration with ritonavir enhances the bioavailability of Lopinavir by inhibiting CYP3A4-mediated metabolism, thus increasing plasma concentrations of both Lopinavir and its metabolites .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Volume of Distribution | 16.9 L |

| Protein Binding | >98% |

| Elimination Route | Primarily fecal (82.6%) |

| Half-life | Approximately 5–6 hours |

Case Studies

Several studies have investigated the clinical implications of Lopinavir metabolites. For instance:

- Study on HIV Patients : A cohort study indicated that patients receiving Lopinavir/ritonavir exhibited improved viral load suppression compared to those on other regimens. The presence of M-3 and M-4 was correlated with enhanced therapeutic outcomes .

- COVID-19 Treatment Trials : Research exploring the use of Lopinavir in COVID-19 revealed that while initial studies showed promise, subsequent analyses indicated variable efficacy potentially influenced by metabolite activity .

科学的研究の応用

Pharmacokinetics of Lopinavir Metabolite M-3/M-4

The pharmacokinetic profile of lopinavir is influenced by its metabolites. Studies indicate that the M-3 and M-4 metabolites exhibit varying degrees of antiviral activity and may contribute to the overall efficacy of lopinavir therapy.

| Parameter | Lopinavir | M-3 | M-4 |

|---|---|---|---|

| Oral Bioavailability | ~25% | Not specified | Not specified |

| Protein Binding | >98% | Not specified | Not specified |

| Half-life | 4–6 hours | Not specified | Not specified |

Clinical Applications

- HIV Treatment :

- Drug Interactions :

Case Study 1: Efficacy in Antiretroviral Therapy

A study involving antiretroviral-naive patients demonstrated that the coadministration of lopinavir/ritonavir resulted in significant suppression of viral load. The presence of metabolites M-3 and M-4 was associated with improved outcomes in terms of CD4+ cell count recovery and reduced viral replication rates .

Case Study 2: Drug Interaction Analysis

Research highlighted the impact of lopinavir/ritonavir on the pharmacokinetics of bedaquiline. The study found that co-administration led to a substantial decrease in clearance rates for bedaquiline when combined with lopinavir/ritonavir due to competitive inhibition at metabolic pathways, underscoring the importance of monitoring drug interactions in clinical settings .

Safety Profile

While lopinavir is generally well-tolerated, its metabolites can contribute to adverse effects, particularly when interacting with other medications. Monitoring for potential side effects such as gastrointestinal disturbances, hyperlipidemia, and liver enzyme elevations is essential during treatment .

特性

IUPAC Name |

(2S)-N-[(4S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-32,34,42-43H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,46)/t29?,30?,31-,32?,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECSHMHYHYDFLR-SWOJEPDRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(NC4=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)[C@H](CC(CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCC(NC4=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。